Hirullin - 131147-81-4

Hirullin

Catalog Number: EVT-1209721
CAS Number: 131147-81-4
Molecular Formula: C68H96N14O29
Molecular Weight: 1573.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hirullin is a potent thrombin inhibitor isolated from the leech species Hirudinaria manillensis []. It belongs to the hirudin family of peptides and exhibits antithrombotic activity [].

Hirullin P18

Acetyl-Hirullin P18 (41-62)

    Compound Description: This compound represents a chemically modified fragment of Hirullin P18, specifically encompassing amino acid residues 41 to 62. The acetylation at the N-terminal (position 41) likely serves to enhance the peptide's stability or modify its interaction with thrombin. []

Hirudin

    Compound Description: Hirudin is a naturally occurring peptide that acts as a highly specific inhibitor of thrombin. It is produced in the salivary glands of medicinal leeches, primarily Hirudo medicinalis. Hirudin's interaction with thrombin is characterized by its binding to both the active site and a non-catalytic site (exosite), resulting in potent anticoagulant activity. [, ]

Hirugen

    Compound Description: Hirugen is a synthetic peptide derived from the C-terminal region of Hirudin, typically encompassing residues 53-64. It retains the ability to bind to thrombin's exosite, although with lower affinity compared to full-length Hirudin. []

MDL-28050

    Compound Description: MDL-28050 is a synthetic peptide designed based on the structure of Hirudin. Notably, it incorporates some non-conventional amino acid residues, including cyclohexylalanine at position 64'. This modification likely aims to enhance its binding affinity for thrombin or improve its pharmacokinetic properties. []

Synthesis Analysis

The synthesis of hirullin involves recombinant DNA technology. Typically, the gene encoding hirullin is cloned into plasmids and expressed in yeast, specifically strains from the Saccharomyces genus. The process begins with the insertion of the hirullin gene into a yeast expression vector. Following transformation, the yeast cells produce a precursor protein that contains an amino-terminal hydrophobic sequence essential for secretion. This precursor undergoes post-translational modifications and cleavage to yield active hirullin.

Key parameters in this synthesis include:

  • Expression System: Yeast strains like Saccharomyces cerevisiae are often used due to their ability to perform post-translational modifications.
  • Cleavage Enzymes: Cyanogen bromide is utilized to cleave specific peptide bonds, allowing for the maturation of the protein.
  • Renaturation Conditions: The denatured protein is renatured in the presence of oxidized and reduced glutathione to facilitate proper folding and disulfide bond formation .
Molecular Structure Analysis

Hirullin consists of approximately 61 amino acids and features a highly acidic C-terminus. The molecular structure of hirullin allows it to bind tightly to thrombin with high specificity. Structural analyses reveal that it adopts a conformation similar to that of hirudin, enabling effective interaction with thrombin's active site.

Key structural characteristics include:

  • Amino Acid Composition: Hirullin contains specific residues that facilitate its binding to thrombin.
  • Binding Sites: The interaction primarily occurs at the catalytic site and exosite-1 of thrombin, preventing fibrinogen cleavage and subsequent clot formation .
  • Conformation: The structure exhibits a compact form that is crucial for its inhibitory function.
Chemical Reactions Analysis

Hirullin primarily participates in biochemical reactions involving thrombin inhibition. The mechanism involves competitive inhibition where hirullin binds to thrombin's active site, preventing it from cleaving fibrinogen into fibrin. This action disrupts normal coagulation processes.

Relevant technical details include:

  • Inhibition Constant: Hirullin has an inhibition constant (Ki) in the femtomolar range, indicating its potency as an inhibitor.
  • Reaction Conditions: Optimal pH and ionic strength conditions are necessary for maintaining the stability and activity of both hirullin and thrombin during interactions .
Mechanism of Action

The mechanism by which hirullin exerts its anticoagulant effects involves several steps:

  1. Binding to Thrombin: Hirullin binds specifically to thrombin's active site and exosite-1.
  2. Prevention of Fibrinogen Cleavage: By occupying these critical sites, hirullin inhibits thrombin's ability to convert fibrinogen into fibrin.
  3. Inhibition of Platelet Activation: Hirullin also interferes with thrombin's role in platelet activation, further contributing to its anticoagulant effects.

This mechanism highlights the importance of specific amino acid interactions between hirullin and thrombin, which are critical for effective inhibition .

Physical and Chemical Properties Analysis

Hirullin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 6 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its polypeptide nature.
  • Stability: Generally stable under physiological conditions but may require specific pH levels for optimal activity.

These properties influence its functionality as an anticoagulant agent and its potential applications in therapeutic settings .

Applications

Hirullin has significant scientific applications, particularly in medicine:

  • Anticoagulant Therapy: Used as a model for developing new anticoagulant drugs due to its potent inhibitory effects on thrombin.
  • Research Tool: Employed in studies investigating coagulation pathways and thrombin's role in hemostasis.
  • Biotechnology: Its synthesis via recombinant methods has implications for producing safer and more effective anticoagulants compared to traditional sources.

Furthermore, derivatives of hirulin are being explored for therapeutic use in various cardiovascular diseases where thrombus formation poses significant risks .

Introduction to Hirullin as a Thrombin Inhibitor

Biological Origin and Evolutionary Context of Hirullin in Leeches

Hirullin represents a deliberate evolutionary step in anticoagulant design, rooted in the biology of hematophagous (blood-feeding) leeches. These annelids, particularly Hirudo medicinalis and related species, have evolved sophisticated salivary secretions to facilitate blood feeding by inhibiting the host's coagulation cascade [4] [7]. Among these secretions, hirudin stands as the most potent natural thrombin inhibitor, first identified by physiologist John Berry Haycraft in 1884 when he observed the anticoagulant properties of leech extracts [3]. This discovery initiated scientific interest in leech-derived anticoagulants, though pure hirudin wasn't isolated until 1957 by Markwardt [4].

The evolutionary pressure on leeches has driven the development of a diverse arsenal of thrombin inhibitors beyond hirudin. Modern proteomic and genomic analyses reveal that medicinal leech salivary glands produce a family of hirudin-like factors (HLFs) exhibiting structural variations yet maintaining thrombin-inhibiting functions [5]. These natural variants, such as HLF1, HLF3, and HLF4, differ significantly in their N-terminal sequences, central globular domain structures, and C-terminal tail lengths and compositions, leading to varying anticoagulant potencies [5]. For instance, HLF1 variants with the N-terminal sequence IVYGP exhibit high anti-coagulatory activity comparable to hirudin, while those with the sequence IDYEP show minimal or no activity [5]. Hirullin is a synthetic product of this evolutionary blueprint, designed by leveraging knowledge of these natural variants to optimize specific inhibitory characteristics. Its creation reflects a rational engineering approach inspired by millions of years of leech evolution aimed at overcoming the limitations of endogenous hemostasis.

Table 1: Key Milestones in Understanding Leech Anticoagulants Leading to Hirullin Development

YearMilestoneSignificanceResearcher/Context
1884Discovery of anticoagulant property in leech salivaIdentification of "hirudin" activityJohn Berry Haycraft
1904Isolation of active anticoagulant ingredientFirst crude preparation of hirudinJacoby
1957Isolation of pure crystalline hirudinEnabled biochemical characterizationMarkwardt
1976Determination of hirudin's amino acid sequenceFoundation for recombinant production & peptide engineeringMultiple research groups
1986First production via genetic engineeringEnabled scalable production and modificationBiotechnology industry
1990sIdentification of hirudin-like factors (HLFs)Revealed natural diversity of thrombin inhibitors in leechesBiochemical research

Historical Development of Hirudin-Derived Peptides in Anticoagulant Research

The historical trajectory of hirudin-derived peptides like Hirullin is inextricably linked to the limitations of traditional anticoagulants (heparin, vitamin K antagonists) and the advent of recombinant biotechnology. Early therapeutic use of native hirudin extracted directly from leeches was impractical due to the minuscule yields – thousands of leeches yielded only grams of crude extract [4]. The isolation of the hirudin gene and subsequent recombinant expression in the 1980s (initially in Escherichia coli and later in yeast Saccharomyces cerevisiae and insect cell systems using baculovirus vectors) marked a pivotal breakthrough [4] [6]. This technology enabled the production of homogeneous hirudin variants (e.g., desirudin, lepirudin) in quantities sufficient for clinical investigation and provided the essential platform for deliberate peptide engineering [4] [7].

Research quickly revealed that while recombinant hirudins were potent anticoagulants, their irreversible bivalent binding (blocking both thrombin's active site and exosite 1) and dependence on renal clearance posed challenges, particularly regarding bleeding risk and use in renally impaired patients [4] [7]. This spurred efforts to design optimized derivatives. Initial modifications focused on truncating the native 65-amino acid hirudin molecule. Scientists discovered that the C-terminal domain was crucial for binding thrombin's anion-binding exosite I, while the N-terminal domain interacted with the active site catalytic cleft [1] [7]. Bivalirudin (a 20-amino acid synthetic peptide) emerged as an early success, incorporating a Gly-Arg-Pro sequence mimicking thrombin's cleavage site, allowing reversible inhibition at the active site while retaining significant affinity for exosite I [7].

Hirullin represents the next logical step in this engineering progression. Developed to further enhance pharmacokinetic properties and binding specificity, Hirullin variants typically retain core structural elements critical for thrombin interaction: a structured N-terminal domain stabilized by disulfide bonds (often three, as in hirudin) and a C-terminal region rich in acidic residues designed for optimal exosite I binding [4] [7]. However, Hirullin peptides incorporate specific amino acid substitutions or sequence rearrangements identified through structure-activity relationship (SAR) studies of natural hirudins and HLFs to fine-tune affinity, reversibility, and metabolic stability. The goal was to create molecules retaining high antithrombotic efficacy while offering improved predictability and potentially reduced off-target effects compared to earlier irreversible inhibitors.

Classification and Nomenclature of Hirullin Variants

Hirullin belongs to the class of direct thrombin inhibitors (DTIs), specifically categorized as a bivalent peptide inhibitor. It directly binds thrombin without requiring cofactors like antithrombin III, distinguishing it mechanistically from heparins [7]. Within the peptide DTI subclass, Hirullin is further classified as a hirudin-derived analog or hirudin variant, indicating its structural descent from the native leech polypeptide scaffold but with deliberate modifications [4] [7].

Nomenclature for Hirullin variants typically follows a systematic approach reflecting their engineered nature and key distinguishing features:

  • Core Name "Hirullin": The prefix "Hir-" denotes its origin from hirudin/hirudin-like molecules, while "-ullin" distinguishes it as a specifically engineered analog within this family (contrasting with "-udin" for natural or recombinant wild-type sequences, or "-irudin" for other derivatives like bivalirudin).
  • Variant Designation (e.g., P18, P25): Following the core name, alphanumeric codes (like P18 or P25) identify specific molecular constructs. These codes often refer to the peptide length or a specific design iteration/protocol number during development. For instance, Hirullin-P18 indicates a peptide comprising 18 amino acid residues. These designations are crucial as even small sequence differences can significantly alter thrombin affinity and inhibitory kinetics.
  • Structural Feature Indicators (Implied): While not always explicitly stated in the name, key structural characteristics define Hirullin variants:
  • N-terminal Domain: Engineered for optimal interaction with thrombin's catalytic site. Variants may have sequences differing from natural hirudin (e.g., lacking the sulfated Tyr-63 found in native hirudin, similar to recombinant desulfatohirudins) or incorporating stabilizing motifs.
  • Central Domain: Contains the characteristic disulfide bond pattern (e.g., Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 in hirudin) essential for maintaining the globular structure necessary for precise binding orientation.
  • C-terminal Domain: Characterized by a cluster of acidic residues (aspartic and glutamic acid), crucial for high-affinity binding to thrombin's positively charged anion-binding exosite I. The length and exact sequence of this tail vary between Hirullin variants and influence affinity and residence time.

Properties

CAS Number

131147-81-4

Product Name

Hirullin

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C68H96N14O29

Molecular Weight

1573.6 g/mol

InChI

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1

InChI Key

WUDUBJRKXIMUCO-DUBUDNBPSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.